molecular formula C3H2ClNO2S2 B1278360 4-Thiazolesulfonyl chloride CAS No. 89501-99-5

4-Thiazolesulfonyl chloride

Cat. No.: B1278360
CAS No.: 89501-99-5
M. Wt: 183.6 g/mol
InChI Key: QBBJFQBYISAYRW-UHFFFAOYSA-N
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Description

4-Thiazolesulfonyl chloride is a heterocyclic organic compound with the chemical formula C2HClNO2S3. It is a white or off-white crystalline powder with a pungent odor and is soluble in polar solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). This compound is primarily used as a pharmaceutical intermediate and exhibits promising biological and chemical properties.

Scientific Research Applications

4-Thiazolesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: It has been studied for its potential antibacterial and antioxidant activities.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.

Biochemical Analysis

Cellular Effects

4-Thiazolesulfonyl chloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and metabolic flux. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the modification. For instance, the compound can inhibit enzymes by blocking their active sites or altering their conformation. Additionally, this compound can affect gene expression by modifying transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes or modify proteins without causing significant toxicity. At high doses, this compound can lead to toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. Its distribution within tissues can be influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can modify transcription factors and influence gene expression. Additionally, the compound can accumulate in the cytoplasm or other organelles, where it can interact with enzymes and other biomolecules .

Preparation Methods

The synthesis of 4-thiazolesulfonyl chloride typically involves the reaction of thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Thiazole+Chlorosulfonic Acid4-Thiazolesulfonyl Chloride+By-products\text{Thiazole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{By-products} Thiazole+Chlorosulfonic Acid→4-Thiazolesulfonyl Chloride+By-products

In industrial settings, the production of this compound may involve more sophisticated methods, including the use of green chemistry approaches to minimize environmental impact . These methods may include the use of green solvents, catalysts, and microwave irradiation-based synthesis .

Chemical Reactions Analysis

4-Thiazolesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

The major products formed from these reactions depend on the reagents and conditions used. For example, the reaction with amines typically yields sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Comparison with Similar Compounds

4-Thiazolesulfonyl chloride can be compared with other similar compounds, such as:

    2-Acetamido-4-methyl-5-thiazolesulfonyl chloride: This compound has similar chemical properties but differs in its substituents, which can affect its reactivity and applications.

    2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities and are used in various medicinal applications.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

1,3-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-8-2-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBJFQBYISAYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442030
Record name 4-Thiazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89501-99-5
Record name 4-Thiazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-4-sulfonyl chloride
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